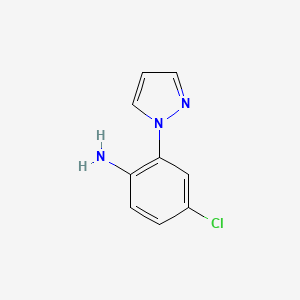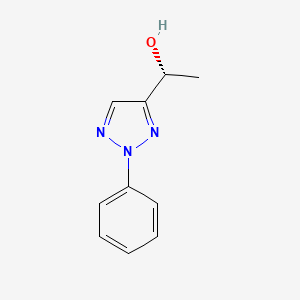
1-(1-Benzofuran-5-yl)piperazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-Benzofuran-5-yl)piperazine;dihydrochloride” is a chemical compound with the CAS Number: 2375268-15-6 . It has a molecular weight of 275.18 .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H14N2O . The InChI code is 1S/C12H14N2O.2ClH/c1-2-12-10 (3-8-15-12)9-11 (1)14-6-4-13-5-7-14;;/h1-3,8-9,13H,4-7H2;2*1H .Mécanisme D'action
The exact mechanism of action of 5-APB is not fully understood. However, it is known to act as a serotonin and dopamine releaser, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant and entactogenic effects of 5-APB.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-APB have been studied extensively. It has been found to increase heart rate, blood pressure, and body temperature. It also induces feelings of euphoria, empathy, and sociability. These effects make it a potential candidate for the treatment of various mental health disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-APB in lab experiments is its availability. The compound is readily available for research purposes, and its synthesis has been well established. However, one of the limitations of using 5-APB in lab experiments is its potential for abuse. It is a psychoactive compound and can be misused if not handled properly.
Orientations Futures
There are several future directions for the research of 5-APB. One of the potential applications of 5-APB is in the treatment of mental health disorders, including depression, anxiety, and post-traumatic stress disorder. Further research is needed to determine the efficacy and safety of 5-APB in the treatment of these disorders.
Another potential application of 5-APB is in the field of neuroscience. It has been found to increase the levels of neurotransmitters in the brain, which makes it a potential candidate for the study of the neurochemistry of mental health disorders.
Conclusion
In conclusion, 1-(1-Benzofuran-5-yl)piperazine;dihydrochloride, commonly known as 5-APB, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of pharmacology. The synthesis of 5-APB has been well established, and the compound is readily available for research purposes. Its potential applications include the treatment of mental health disorders and the study of the neurochemistry of mental health disorders. Further research is needed to determine the efficacy and safety of 5-APB in these applications.
Méthodes De Synthèse
The synthesis of 5-APB involves the reaction of 1-benzofuran-5-ylpropan-2-amine with hydrochloric acid. The resulting product is then purified to obtain 1-(1-Benzofuran-5-yl)piperazine;dihydrochloride. The synthesis of 5-APB has been well established, and the compound is readily available for research purposes.
Applications De Recherche Scientifique
5-APB has been the subject of scientific research due to its potential applications in the field of pharmacology. It has been found to exhibit a range of effects on the central nervous system, including stimulant and entactogenic effects. These effects make it a potential candidate for the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder.
Propriétés
IUPAC Name |
1-(1-benzofuran-5-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14;;/h1-3,8-9,13H,4-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHJGTHZDVAGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2789993.png)


![2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2790003.png)

![5-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790005.png)
![4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2790008.png)

![Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2790010.png)
![3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2790011.png)

![5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2790013.png)
